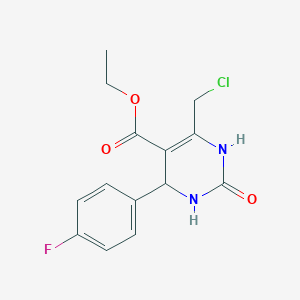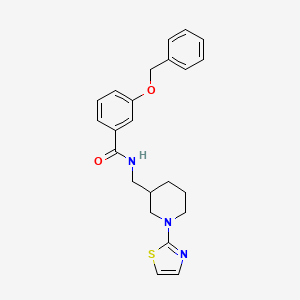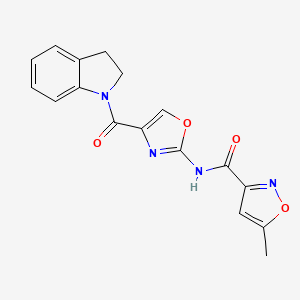
N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide, also known as NM-3, is a chemical compound that has been extensively researched for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. NM-3 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Aplicaciones Científicas De Investigación
Indole Derivatives in Drug Development
Indole derivatives, such as those synthesized from indoline, play a crucial role in drug development. They are foundational in creating compounds with a wide array of pharmacological activities, including antiviral, analgesic, anti-inflammatory, and antitumor effects. This versatility is attributed to the indole moiety's ability to participate in various biochemical interactions, making it a valuable scaffold in medicinal chemistry (Rana, Salahuddin, & Sahu, 2020).
Isoxazole as Anticancer Agents
Isoxazoline and isoxazole derivatives are highlighted for their significant anticancer properties. These compounds, often derived from natural products, have been explored for their potential as chemotherapeutic agents. Their mechanisms of action include interfering with cell proliferation and inducing apoptosis in cancer cells, demonstrating the critical role of isoxazoles in developing new cancer treatments (Kaur, Kumar, Sharma, & Gupta, 2014).
Heterocyclic N-oxides in Drug Development
Heterocyclic N-oxide molecules, which might share some structural similarities with the N-oxide forms potentially related to your compound of interest, have shown impressive utility in organic synthesis, catalysis, and medicinal applications. These include acting as intermediates in forming metal complexes, catalysts in asymmetric synthesis, and exhibiting potent anticancer, antibacterial, and anti-inflammatory activities. This broad range of functionalities underlines the potential of N-oxide derivatives in drug development and other scientific applications (Li et al., 2019).
Propiedades
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-8-12(20-25-10)15(22)19-17-18-13(9-24-17)16(23)21-7-6-11-4-2-3-5-14(11)21/h2-5,8-9H,6-7H2,1H3,(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFOGWWYBGUAHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

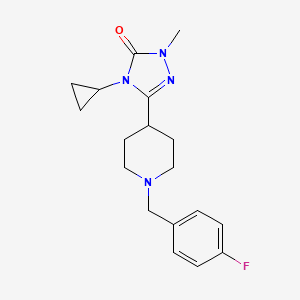
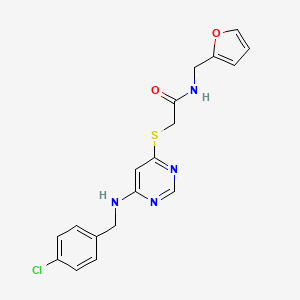
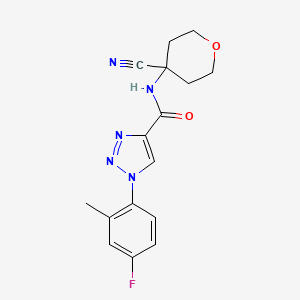
![1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2378351.png)
![N-(Cyclopropylmethyl)-4-[3-methylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]benzamide](/img/structure/B2378352.png)
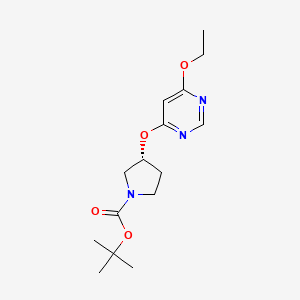
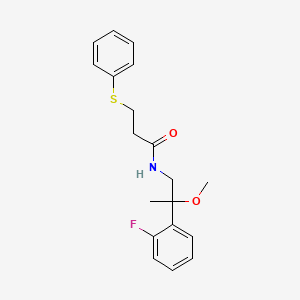
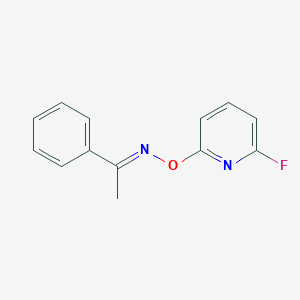
![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)
![N,1,3-trimethyl-2,4-dioxo-N-(propan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2378357.png)
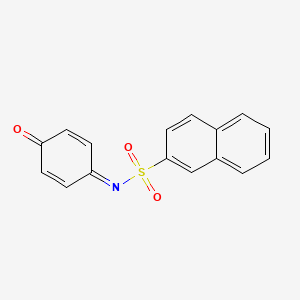
![2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378365.png)
